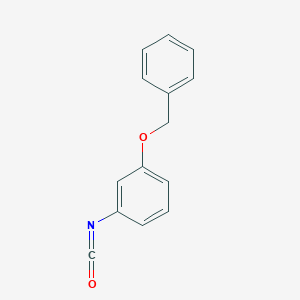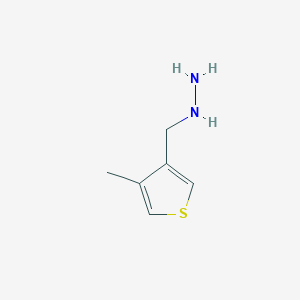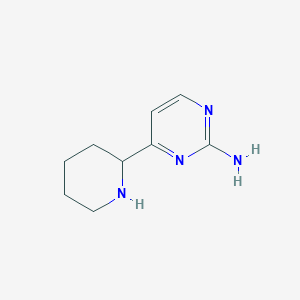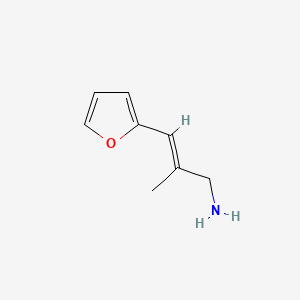
3-(Furan-2-yl)-2-methylprop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Furan-2-yl)-2-methylprop-2-en-1-amine is an organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-2-methylprop-2-en-1-amine typically involves the reaction of furan derivatives with appropriate amine precursors. One common method is the condensation reaction between furan-2-carbaldehyde and 2-methylprop-2-en-1-amine under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(Furan-2-yl)-2-methylprop-2-en-1-amine undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction of the double bond in the prop-2-en-1-amine group can yield saturated amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used for substitution reactions on the furan ring.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, saturated amine derivatives, and various substituted furan compounds .
Aplicaciones Científicas De Investigación
3-(Furan-2-yl)-2-methylprop-2-en-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Furan-2-yl)-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The furan ring’s aromatic nature allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The prop-2-en-1-amine group can form hydrogen bonds and other interactions with biological molecules, contributing to its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 3-(Furan-2-yl)-2-methylprop-2-en-1-amine.
Furan-2-carboxylic acid: An oxidation product of the furan ring.
2-Methylprop-2-en-1-amine: A component of the prop-2-en-1-amine group.
Uniqueness
This compound is unique due to its combination of a furan ring and a prop-2-en-1-amine group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
(E)-3-(furan-2-yl)-2-methylprop-2-en-1-amine |
InChI |
InChI=1S/C8H11NO/c1-7(6-9)5-8-3-2-4-10-8/h2-5H,6,9H2,1H3/b7-5+ |
Clave InChI |
PNGCJMIREFOPSJ-FNORWQNLSA-N |
SMILES isomérico |
C/C(=C\C1=CC=CO1)/CN |
SMILES canónico |
CC(=CC1=CC=CO1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



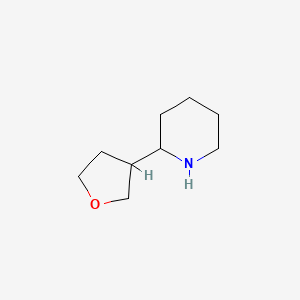
![3-{Bicyclo[2.2.1]hept-5-EN-2-YL}propanal](/img/structure/B15322251.png)


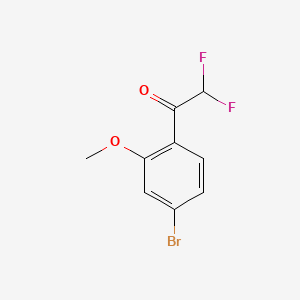

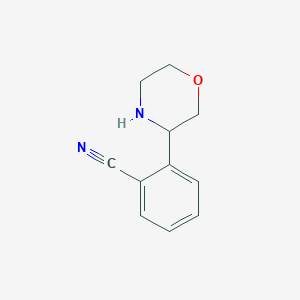
aminehydrochloride](/img/structure/B15322293.png)
